Quinoxaline-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline-5,7-diamine is a nitrogen-containing heterocyclic compound, part of the broader quinoxaline family. These compounds are known for their diverse biological and industrial applications. This compound, in particular, has garnered attention due to its potential in various scientific research fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,7-diamine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be catalyzed by various agents, including titanium silicate, molecular iodine, and cerium ammonium nitrate . The reaction is often carried out in solvents like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. One common method involves the use of titanium silicate as a catalyst, which allows for high yields and recyclability of the catalyst . This method is advantageous due to its simplicity and the ability to produce the compound on a multigram scale.
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can produce dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoxalines
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
Quinoxaline-5,7-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of quinoxaline-5,7-diamine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by generating reactive oxygen species or inhibiting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocycle with significant pharmacological properties.
Cinnoline: Structurally similar but with different biological activities.
Phthalazine: Another isomeric form with unique applications
Uniqueness: Quinoxaline-5,7-diamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
89977-47-9 |
---|---|
Molekularformel |
C8H8N4 |
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
quinoxaline-5,7-diamine |
InChI |
InChI=1S/C8H8N4/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H,9-10H2 |
InChI-Schlüssel |
ZAHKHGUSQBWDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=CC(=CC2=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.